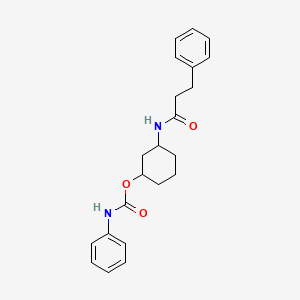

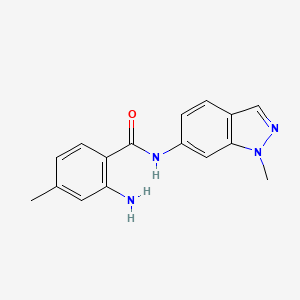

3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of carbamates, such as 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate, can be achieved through carbamoylation . This process involves the reaction of carbonylimidazolide in water with a nucleophile .Molecular Structure Analysis

The molecular structure of this compound contains a total of 54 bonds, including 29 non-H bonds, 14 multiple bonds, 6 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, and 1 (thio-) carbamate .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide Derivatives

This study focused on synthesizing a variety of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with phenyl substituents. The compounds were characterized by elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and, for one compound, single crystal X-ray diffraction. The cyclohexane ring in these compounds adopts a chair conformation, highlighting the structural features relevant to scientific research applications of similar cyclohexyl derivatives (Özer et al., 2009).

Selective Hydrogenation Catalysts

Highly Selective Hydrogenation of Phenol and Derivatives

Research demonstrated the use of a Pd@carbon nitride catalyst for the selective hydrogenation of phenol to cyclohexanone, an important intermediate in the manufacture of polyamides. This catalyst showed high activity and selectivity under mild conditions, making it a significant contribution to chemical synthesis and industrial applications involving cyclohexyl derivatives (Wang et al., 2011).

Chiral Stationary Phases for Chromatography

Tris(cyclohexylcarbamate)s of Cellulose and Amylose as Potential Chiral Stationary Phases

Cyclohexylcarbamates of cellulose and amylose were prepared and evaluated for their resolving abilities for enantiomers as chiral stationary phases (CSPs) in liquid chromatography. These CSPs showed high resolving abilities, comparable to popular tris(3,5-dimethylphenylcarbamate)s, indicating their potential in scientific research for separating chiral compounds (Kubota et al., 2000).

Copper-Catalyzed Reactions

Copper-Catalyzed Intermolecular Amidation and Imidation of Unactivated Alkanes

This study reported on copper-catalyzed reactions of alkanes with simple amides, sulfonamides, and imides to form N-alkyl products. The reactions were noteworthy for their selectivity and functionalization at secondary C–H bonds, demonstrating the utility of copper catalysis in the functionalization of alkanes and potentially opening new pathways for the synthesis of cyclohexyl derivatives (Tran et al., 2014).

Halogen Bonding in Pharmaceutical Cocrystals

Halogen Bonding and Pharmaceutical Cocrystals

The study on 3-Iodo-2-propynyl-N-butylcarbamate (IPBC) demonstrated the preparation of pharmaceutical cocrystals involving IPBC, characterized by various analytical techniques. The halogen bond (XB) played a crucial role in the self-assembly of these cocrystals, which showed improved properties like thermal stability and powder flow characteristics. This research highlights the importance of halogen bonding in the design and development of pharmaceutical cocrystals, potentially applicable to compounds like 3-(3-Phenylpropanamido)cyclohexyl phenylcarbamate (Baldrighi et al., 2013).

Eigenschaften

IUPAC Name |

[3-(3-phenylpropanoylamino)cyclohexyl] N-phenylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c25-21(15-14-17-8-3-1-4-9-17)23-19-12-7-13-20(16-19)27-22(26)24-18-10-5-2-6-11-18/h1-6,8-11,19-20H,7,12-16H2,(H,23,25)(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPKLWPJLZXQOQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2436548.png)

![2-(2,3-dihydro-1H-indene-5-carbonyl)-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B2436553.png)

![methyl 2-((3-chloro-4-fluorophenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2436554.png)

![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine](/img/structure/B2436556.png)

![N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2436560.png)

![4-Chlorophenyl {6-[(2,4-dichlorophenyl)sulfanyl]-2-methyl-4-pyrimidinyl}methyl sulfide](/img/structure/B2436563.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2436568.png)